molecular formula C19H22Cl2N2O2S B11509346 1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

Cat. No.: B11509346
M. Wt: 413.4 g/mol
InChI Key: FVZQPCYGCUGLFY-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is a synthetic piperazine derivative featuring a 2,5-dichlorophenyl group attached to the piperazine nitrogen and a 4-isopropylphenyl sulfonyl moiety at the 4-position.

Properties

Molecular Formula

C19H22Cl2N2O2S

Molecular Weight

413.4 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H22Cl2N2O2S/c1-14(2)15-3-6-17(7-4-15)26(24,25)23-11-9-22(10-12-23)19-13-16(20)5-8-18(19)21/h3-8,13-14H,9-12H2,1-2H3

InChI Key

FVZQPCYGCUGLFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 4-isopropylbenzenesulfonyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.

    Substitution Reactions: The aromatic rings are functionalized through substitution reactions to introduce the chlorine atoms and the isopropyl group.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity and leading to physiological effects.

    Pathways: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission.

The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Piperazine Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine (Target) 2,5-Cl₂C₆H₃; 4-(iPr)C₆H₄SO₂ C₁₉H₂₁Cl₂N₂O₂S 428.35* Bulky isopropyl group enhances lipophilicity; dichlorophenyl enhances electron-withdrawing effects.
1-(2,5-Dichlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine 2,5-Cl₂C₆H₃; 4-OCH₃-2,5-(CH₃)₂C₆H₂SO₂ C₁₉H₂₂Cl₂N₂O₃S 429.36 Methoxy and methyl groups reduce steric hindrance; increased polarity.
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine 2,5-Cl₂C₆H₃SO₂; 2-FC₆H₄ C₁₆H₁₅Cl₂FN₂O₂S 413.27 Fluorine substitution improves metabolic stability; lower molecular weight.
1-(3,4-Dichlorophenyl)-4-[[p-isopropylphenyl][p-tolyl]methyl]-piperazine 3,4-Cl₂C₆H₃; (iPr)C₆H₄-C₆H₃CH₃ C₂₇H₂₉Cl₂N₂ 460.44 Dual aromatic systems; enhanced π-π stacking potential.

*Calculated based on molecular formula.

Key Observations :

  • Electron Effects : The 2,5-dichlorophenyl group provides stronger electron-withdrawing effects than 3,4-dichloro analogs (e.g., ), which may influence receptor binding affinity.
  • Steric Hindrance : Bulky substituents (e.g., isopropyl) may reduce binding to compact receptor pockets compared to smaller groups like fluorine .

Pharmacological and Functional Comparisons

Antipsychotic and Anti-dopaminergic Activity

  • Aryl Piperazine Derivatives: Compounds like 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone exhibit potent anti-dopaminergic activity due to the dichlorophenyl group’s electron-withdrawing effects, correlating with antipsychotic efficacy . The target compound’s 2,5-dichloro configuration may similarly modulate dopamine receptors but with altered spatial interactions.
  • Sigma Receptor Modulation: Piperazines with dichlorophenyl groups (e.g., N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-piperazinyl]butanol) demonstrate sigma receptor antagonism, influencing dopamine release regulation . The target compound’s isopropyl sulfonyl group may sterically hinder sigma receptor binding compared to linear alkyl chains.

Anti-inflammatory and Antimicrobial Potential

  • Piperazine Sulfonamides : Analogs like 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-{5-[substituted]-1,2,4-oxadiazol-3yl}piperazine show antibacterial activity against E. coli and S. aureus due to sulfonamide’s enzyme inhibition . The target compound’s isopropyl group may alter membrane permeability, impacting antimicrobial efficacy.
  • Chronic Anti-inflammatory Effects : Compounds with dichlorophenyl and aromatic sulfonyl groups (e.g., ) reduce histamine-induced edema in preclinical models. The target compound’s dichlorophenyl moiety may similarly suppress inflammatory mediators.

Biological Activity

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is a compound belonging to the class of sulfonyl piperazines, characterized by a piperazine ring with distinct substitutions that influence its biological activity. The compound's molecular formula is C19H22Cl2N2O2S, and it has garnered interest in various scientific fields due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. Additionally, the dichlorophenyl moiety enhances binding affinity to certain receptors, which may lead to various pharmacological effects.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerSignificant
Enzyme InhibitionConfirmed

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have demonstrated that the compound inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentrations (MICs) depending on the strain tested.
  • Anticancer Effects : A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity at specific concentrations. The mechanism appears to involve apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound has been shown to inhibit human acetylcholinesterase in virtual screening studies. This suggests potential applications in treating conditions like Alzheimer's disease by modulating neurotransmitter levels .

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : 2,5-Dichlorobenzenesulfonyl chloride and 4-isopropylphenylpiperazine.
  • Conditions : The reaction is carried out in the presence of a base like triethylamine at room temperature or slightly elevated temperatures.

The compound's structure allows for various chemical reactions, including oxidation and reduction:

  • Oxidation Products : Sulfoxides or sulfones.
  • Reduction Products : Sulfides.
PropertyValue
Molecular Weight413.36 g/mol
CAS Number682762-45-4
SMILESClc1ccc(c(c1)N1CCN(CC1)S(=O)(=O)c1ccc(cc1)C(C)C)Cl

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